5-(3-furylmethoxy)-1H-pyrazol-3-amine
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Overview
Description
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- is a heterocyclic compound that features a pyrazole ring substituted with an amine group at the 3-position and a furanylmethoxy group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a furanylmethoxy-substituted reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- can be compared with other similar compounds, such as:
3-Aminopyrazole: A precursor in the synthesis of various heterocyclic compounds, known for its versatility in organic synthesis.
5-Aminopyrazole: Another related compound with similar applications in medicinal chemistry and organic synthesis.
Furanylmethoxy-substituted pyrazoles: Compounds with similar structural features, used in various chemical and biological research applications.
The uniqueness of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-(furan-3-ylmethoxy)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-8(11-10-7)13-5-6-1-2-12-4-6/h1-4H,5H2,(H3,9,10,11) |
InChI Key |
IHNPUHXLPRZSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1COC2=NNC(=C2)N |
Origin of Product |
United States |
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